A Technical Guide to Risperidone-d4: Structure, Properties, and Applications
A Technical Guide to Risperidone-d4: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risperidone-d4 is the deuterated analogue of risperidone, a widely used atypical antipsychotic. The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard for bioanalytical quantification. This technical guide offers an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to the synthesis and application of Risperidone-d4.
Chemical Structure and General Properties
Risperidone-d4 possesses the same fundamental structure as risperidone, with the specific substitution of four hydrogen atoms with deuterium on the ethyl group linked to the piperidine ring. This isotopic labeling minimally alters the biological activity while providing a distinct mass signature crucial for mass spectrometry-based applications.
Table 1: Chemical and Physical Properties of Risperidone-d4
| Property | Value |
| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl-1,1,2,2-d4]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[1][2] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₂[1][3] |
| Molecular Weight | 414.5 g/mol [1][2] |
| CAS Number | 1020719-76-9[1][2] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
| Solubility | Slightly soluble in chloroform and methanol[1] |
| Storage Temperature | -20°C |
Spectroscopic Properties
The isotopic labeling of Risperidone-d4 results in characteristic spectroscopic data that are essential for its identification and quantification.
Table 2: Spectroscopic Data of Risperidone-d4
| Spectroscopic Data | Interpretation |
| Mass Spectrometry | The exact mass of Risperidone-d4 is 414.23691126 Da. In mass spectrometric analysis, the molecular ion peak [M+H]⁺ is observed at m/z 415.2. A characteristic fragment ion is observed at m/z 191.1. |
| ¹H NMR | The proton NMR spectrum of Risperidone-d4 is similar to that of risperidone, with the notable absence of signals corresponding to the four protons on the ethyl side chain, confirming deuteration at this position. |
Synthesis of Risperidone-d4: An Experimental Protocol
The synthesis of Risperidone-d4 is typically achieved through the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a deuterated side chain. The following protocol describes a representative synthetic route.
Objective: To synthesize Risperidone-d4 by reacting 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a deuterated chloroethyl side chain precursor.
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
3-(2-chloroethyl-1,1,2,2-d4)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (deuterated precursor)
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile (ACN)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent), 3-(2-chloroethyl-1,1,2,2-d4)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 equivalents), sodium carbonate (2.5 equivalents), and a catalytic amount of potassium iodide in acetonitrile.
-
Reaction: Stir the mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Risperidone-d4.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, mass spectrometry, and HPLC.
Caption: Synthetic workflow for Risperidone-d4.
Pharmacological Profile
The pharmacological properties of Risperidone-d4 are considered to be equivalent to those of its non-deuterated counterpart.
Mechanism of Action: Risperidone is an atypical antipsychotic that exhibits high-affinity antagonism for serotonin 5-HT₂ₐ receptors and dopamine D₂ receptors. Its therapeutic efficacy in treating schizophrenia is attributed to this combined receptor blockade. The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate positive symptoms, while the blockade of 5-HT₂ₐ receptors may contribute to its effects on negative symptoms and a lower propensity to cause extrapyramidal side effects compared to older antipsychotics.
Caption: Mechanism of action of Risperidone-d4.
Table 3: Receptor Binding Affinities of Risperidone
| Receptor | Binding Affinity (Ki, nM) |
| Serotonin 5-HT₂ₐ | 0.12 |
| Dopamine D₂ | 3 |
| α₁-Adrenergic | 0.81 |
| Histamine H₁ | 2.1 |
| α₂-Adrenergic | 7.3 |
| Dopamine D₄ | 7 |
Note: Data for non-deuterated risperidone, expected to be comparable for Risperidone-d4.
Application in Bioanalytical Methods: An Experimental Protocol
Risperidone-d4 is predominantly used as an internal standard for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of risperidone in a human plasma sample using Risperidone-d4 as an internal standard.
Materials:
-
Human plasma sample
-
Risperidone-d4 internal standard (IS) solution of known concentration
-
Acetonitrile with 0.1% formic acid (protein precipitation solvent)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 100 µL of the plasma sample, add 20 µL of the Risperidone-d4 IS solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid to the plasma/IS mixture. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Sample Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate risperidone from other plasma components.
-
Mass Spectrometric Detection: Monitor the specific mass-to-charge (m/z) transitions for both risperidone and Risperidone-d4 using multiple reaction monitoring (MRM).
-
-
Quantification: Calculate the peak area ratio of risperidone to Risperidone-d4. Determine the concentration of risperidone in the plasma sample by comparing this ratio to a standard curve prepared with known concentrations of risperidone.
Caption: Bioanalytical workflow for risperidone quantification.
Conclusion
Risperidone-d4 is a critical tool for researchers in pharmacology, drug metabolism, and bioanalysis. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, enable the accurate and precise quantification of risperidone in complex biological matrices. The experimental protocols provided in this guide offer a framework for the synthesis and application of Risperidone-d4 in a research setting.
